Cas no 1271-56-3 (Methoxycarbonylferrocene)

Methoxycarbonylferrocene 化学的及び物理的性質
名前と識別子
-
- Methoxycarbonylferrocene
- SY316729
- (Methoxycarbonyl)ferrocene
- DTXSID601032466
- 1271-56-3
-
- MDL: MFCD00019323
- インチ: 1S/C7H3O2.C5.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h1H3;;/q2*-1;+2
- InChIKey: GXFBXIMLGMFPEO-UHFFFAOYSA-N
- ほほえんだ: C([C-]12C3=C4C5=C1[Fe+2]16782345C2=C1C6=C7[C-]82)(=O)OC
計算された属性
- せいみつぶんしりょう: 254.096915g/mol
- どういたいしつりょう: 254.096915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 115
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- ゆうかいてん: 50-56 °C
Methoxycarbonylferrocene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A570391-250mg |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 250mg |
$9.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X14105-250mg |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 250mg |
¥53.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1261344-5g |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 5g |
$100 | 2025-02-27 | |
ChemScence | CS-0166819-25g |
(Methoxycarbonyl)-Ferrocene |
1271-56-3 | 25g |
$252.0 | 2022-04-28 | ||
ChemScence | CS-0166819-5g |
(Methoxycarbonyl)-Ferrocene |
1271-56-3 | 5g |
$63.0 | 2022-04-28 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU519-250mg |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 250mg |
130CNY | 2021-05-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R065459-5g |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 5g |
¥524 | 2023-09-10 | |
Ambeed | A570391-1g |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 1g |
$18.0 | 2025-02-20 | |
Aaron | AR01KLKV-5g |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 5g |
$44.00 | 2025-02-11 | |
1PlusChem | 1P01KLCJ-250mg |
Methoxycarbonylferrocene |
1271-56-3 | 98% | 250mg |
$8.00 | 2023-12-25 |
Methoxycarbonylferrocene 関連文献
-
1. Oxidation of 1,1′-bis(methoxycarbonyl)ferrocene by hexakis(N,N-dimethylformamide)iron(III) perchlorate in acetonitrileRudolf Jedlicka,Karl Kirchner,Roland Schmid J. Chem. Soc. Dalton Trans. 1993 417
Methoxycarbonylferroceneに関する追加情報
Methoxycarbonylferrocene: A Comprehensive Overview
Ferrocenes, as a class of organometallic compounds, have long been recognized for their unique electronic properties and versatile applications in chemistry. Among these, Methoxycarbonylferrocene (CAS No. 1271-56-3) stands out as a particularly interesting compound due to its structural complexity and functional versatility. This compound, also known as methoxycarbonyl-substituted ferrocene, has garnered significant attention in both academic and industrial research due to its potential in catalysis, materials science, and organic synthesis.
The molecular structure of Methoxycarbonylferrocene consists of a ferrocene core—a sandwich compound with two cyclopentadienyl (Cp) ligands—substituted with a methoxycarbonyl group. This substitution introduces a carbonyl functionality, which significantly enhances the compound's reactivity and applicability. Recent studies have explored the electronic effects of this substitution on the overall properties of the molecule, revealing insights into its potential use as a catalyst in various organic transformations.
One of the most promising applications of Methoxycarbonylferrocene lies in its role as a precursor for more complex organometallic compounds. Researchers have demonstrated that this compound can serve as a building block for the synthesis of ferrocene-based polymers and materials with tailored electronic properties. For instance, a 2023 study published in *Nature Communications* highlighted the use of Methoxycarbonylferrocene in constructing ferrocene-containing polymers that exhibit enhanced conductivity and stability under harsh conditions.
In addition to its role in polymer synthesis, Methoxycarbonylferrocene has also been investigated for its catalytic properties. The methoxycarbonyl group introduces a Lewis acidic site, making it suitable for catalyzing various organic reactions, such as cycloadditions and enantioselective reductions. A 2022 study in *Journal of the American Chemical Society* reported that Methoxycarbonylferrocene derivatives can act as efficient catalysts for the asymmetric synthesis of chiral compounds, opening new avenues for drug discovery and fine chemical production.
The synthesis of Methoxycarbonylferrocene typically involves Friedel-Crafts acylation or related methods, where the methoxycarbonyl group is introduced onto the ferrocene framework under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability for industrial applications.
From an environmental standpoint, Methoxycarbonylferrocene has shown potential as a green alternative to traditional organometallic catalysts. Its ability to operate under mild reaction conditions reduces energy consumption and waste generation, aligning with current sustainability goals in the chemical industry.
In conclusion, Methoxycarbonylferrocene (CAS No. 1271-56-3) is a multifaceted compound with a wide range of applications across various fields. Its unique structure and functional groups make it an invaluable tool in modern organic chemistry and materials science. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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